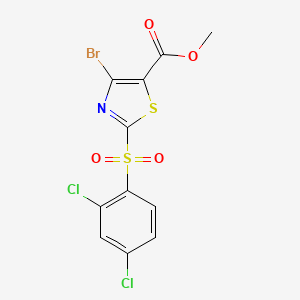

Methyl 4-bromo-2-(2,4-dichlorophenylsulfonyl)thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-bromo-2-(2,4-dichlorophenylsulfonyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C11H6BrCl2NO4S2 and a molecular weight of 431.11 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is a liquid at room temperature and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of Methyl 4-bromo-2-(2,4-dichlorophenylsulfonyl)thiazole-5-carboxylate involves several steps. One common synthetic route includes the reaction of 2,4-dichlorobenzenesulfonyl chloride with 4-bromo-2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product

Chemical Reactions Analysis

Methyl 4-bromo-2-(2,4-dichlorophenylsulfonyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-bromo-2-(2,4-dichlorophenylsulfonyl)thiazole-5-carboxylate is used extensively in scientific research, particularly in the following areas:

Proteomics: It is used as a reagent in the study of proteins and their functions.

Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs.

Biological Studies: It is used to investigate the biological activities of thiazole derivatives, including their antimicrobial and anti-inflammatory properties.

Mechanism of Action

thiazole derivatives are known to interact with various molecular targets, including enzymes and receptors, through their aromatic and heterocyclic structures . These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to Methyl 4-bromo-2-(2,4-dichlorophenylsulfonyl)thiazole-5-carboxylate include:

Methyl 2-bromo-5-methylthiazole-4-carboxylate: This compound has a similar thiazole ring structure but differs in the substituents attached to the ring.

2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles: These compounds have similar biological activities and are used in similar research applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4-bromo-2-(2,4-dichlorophenylsulfonyl)thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C11H6BrCl2NO4S

- Molecular Weight : 431.11 g/mol

- CAS Number : 141761-77-5

The compound features a thiazole ring, bromine, and dichlorophenylsulfonyl groups, which play crucial roles in its biological interactions.

Research indicates that compounds similar to this compound exhibit anticancer properties primarily through the inhibition of tubulin polymerization. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies on related thiazole compounds have shown effective inhibition of cell proliferation in various cancer cell lines, including melanoma and prostate cancer, with IC50 values ranging from low nanomolar to micromolar concentrations .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

-

Anticancer Efficacy :

A study evaluated the anticancer efficacy of a series of thiazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against melanoma cells with an IC50 value in the nanomolar range, indicating its potential as a lead compound for further development . -

Mechanistic Insights :

Further investigations have suggested that the compound's mechanism involves disruption of microtubule formation, akin to that of established chemotherapeutics like colchicine. This was supported by assays measuring tubulin polymerization rates in the presence of the compound .

Properties

Molecular Formula |

C11H6BrCl2NO4S2 |

|---|---|

Molecular Weight |

431.1 g/mol |

IUPAC Name |

methyl 4-bromo-2-(2,4-dichlorophenyl)sulfonyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C11H6BrCl2NO4S2/c1-19-10(16)8-9(12)15-11(20-8)21(17,18)7-3-2-5(13)4-6(7)14/h2-4H,1H3 |

InChI Key |

DOEFYPXHUUDDLP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.